1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8
Description
Properties
Molecular Formula |
C13H15N3S |
|---|---|
Molecular Weight |
253.39 g/mol |
IUPAC Name |
2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C13H15N3S/c1-2-4-11(5-3-1)12-10-17-13(15-12)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2/i6D2,7D2,8D2,9D2 |
InChI Key |
MNLMZCDODDGFAM-COMRDEPKSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC(=CS2)C3=CC=CC=C3)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Thiazole Ring Formation
The thiazole core is constructed via a cyclocondensation reaction between a thioamide and an α-haloketone. For the deuterated analog, phenacyl bromide-d7 (deuterated at the methylene and aromatic positions) reacts with 4-phenylthioamide-d under basic conditions (e.g., K₂CO₃ in DMF). This step yields 4-phenyl-2-aminothiazole-d7, confirmed by isotopic patterns in LC-MS.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 80–90°C |
| Solvent | Anhydrous DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Deuteration Source | Phenacyl bromide-d7 |
Key intermediates exhibit a molecular ion peak at m/z = 212.1 [M+H]⁺ for non-deuterated analogs, shifting to m/z = 220.1 for the deuterated species.
Piperazine-d8 Incorporation via Nucleophilic Substitution
Deuterated piperazine (piperazine-d8) is synthesized via catalytic deuteration of piperazine using D₂O and Pd/C under high-pressure H₂/D₂ exchange. Subsequent reaction with 4-chloromethyl-2-aminothiazole-d7 in ethanol under reflux introduces the piperazine-d8 moiety:
$$
\text{4-Chloromethylthiazole-d7} + \text{Piperazine-d8} \xrightarrow{\text{EtOH, Δ}} \text{1-(4-Phenylthiazol-2-yl)piperazine-d8} + \text{HCl}
$$
Optimization Insights:
- Solvent Choice: Ethanol outperforms methanol in yield (78% vs. 65%) due to improved solubility of intermediates.
- Stoichiometry: A 1:2 molar ratio of thiazole to piperazine-d8 minimizes side products.
Parallel Synthesis and Scalability
Parallel synthesis techniques enable high-throughput production of deuterated analogs. As demonstrated for non-deuterated piperazine-thiazoles, a library approach using automated liquid handlers ensures reproducibility:
- Thiazole Intermediate Preparation: 4-Chloromethylthiazole-d7 is generated in situ from deuterated phenacyl bromide and thiourea-d4.
- Piperazine Coupling: Piperazine-d8 is introduced via nucleophilic displacement in a 96-well plate format, with yields averaging 72–85%.
Table 1. Scalability Data for Pilot-Scale Synthesis
| Batch Size (g) | Yield (%) | Purity (HPLC) | Deuteration Efficiency (%) |
|---|---|---|---|
| 10 | 78 | 98.5 | 99.2 |
| 50 | 75 | 97.8 | 98.7 |
| 100 | 70 | 96.3 | 97.5 |
Post-Synthetic Deuteration Strategies
For late-stage deuteration, the non-deuterated compound undergoes H/D exchange using D₂O and PtO₂ at 150°C. This method selectively deuterates the piperazine ring’s β-hydrogens but achieves only 85–90% deuteration, necessitating further purification.
Critical Factors:
- Catalyst Loading: 5% PtO₂ maximizes deuteration without side reactions.
- Reaction Time: 48 hours balances deuteration efficiency and degradation risks.
Analytical Characterization and Validation
Mass Spectrometric Analysis
LC-MS analysis confirms deuteration using a Shimadzu LCMS-8045 system:
- Q1 Scan: m/z = 316.2 [M+H]⁺ (non-deuterated) → m/z = 324.2 [M+D8+H]⁺.
- Isotopic Purity: ≥98% by integrating isotopic peaks.
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d6, 400 MHz) reveals the absence of proton signals at δ 2.8–3.5 (piperazine CH₂), confirming deuteration. Residual proton content is <1.5%.
Challenges and Mitigation Strategies
Deuterium Loss During Synthesis:
Byproduct Formation in Cyclization:
- Cause: Residual moisture leads to hydrolysis of α-haloketone.
- Solution: Molecular sieves (4Å) in DMF reduce hydrolysis.
Chemical Reactions Analysis
2.1. Formation of Antipsychotic Derivatives
Piperazine-d8 reacts with electrophilic aryl chlorides to form deuterated intermediates for drugs like aripiprazole-d8 and hydroxyzine-d8. Example:
Stability and Isotopic Exchange
Deuterium at the piperazine β-positions minimizes back-exchange with protons under physiological conditions. Key stability data:
Isotopic Integrity
-
Deuterium Retention : >99.5% in pH 7.4 buffer over 24 hours .
-
Thermal Stability : Stable at ≤100°C; decomposition observed at >150°C (TGA data) .
Comparative Reactivity with Non-Deuterated Analogs
Deuteration slows metabolic oxidation at the piperazine ring, as shown in cytochrome P450 assays:
| Parameter | 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine | Deuterated Analog |
|---|---|---|
| t₁/₂ (human liver microsomes) | 12.3 ± 1.2 min | 18.7 ± 1.5 min |
| CLint (μL/min/mg) | 45.2 ± 3.8 | 29.6 ± 2.4 |
Data adapted from deuterated hydroxyzine studies .
Limitations and Challenges
Scientific Research Applications
1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical pathways, potentially activating or inhibiting enzymes and receptors . This compound’s aromaticity allows it to engage in donor-acceptor interactions, nucleophilic reactions, and oxidation processes .
Comparison with Similar Compounds
Piperazine Derivatives with Varied Substituents
Key Compounds :
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine () Structural Difference: Fluorine substituent at the thiazole’s 4-position. Activity: Demonstrated antimicrobial properties in related thiazole-piperazine derivatives .
1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine () Structural Difference: Methanesulfonyl group on piperazine. Impact: Sulfonyl groups increase solubility and metabolic resistance compared to non-sulfonylated analogs .
1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine () Structural Difference: Nitrophenylmethyl and fluorobenzoyl substituents.
Table 1: Substituent Effects on Piperazine-Thiazole Derivatives
Thiazole-Modified Analogs
Key Compounds :
Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate ()
- Structural Difference : Pyrrole-carboxylate group linked via carbamoyl.
- Impact : The extended π-system may enhance fluorescence properties, useful in imaging studies .
Schiff Bases of 3-Amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one () Structural Difference: Hydrazone and pyrazolone moieties. Activity: Exhibited antitubercular and antibacterial effects, suggesting the thiazole-hydrazone motif is critical for targeting microbial enzymes .
Deuterated vs. Non-Deuterated Analogs
Deuteration in this compound primarily affects:
Table 2: Isotopic Effects of Deuteration
| Property | This compound | Non-Deuterated Analog |
|---|---|---|
| Metabolic Half-life | Extended (C-D bond stability) | Shorter |
| ¹H-NMR Signal Complexity | Reduced (no H-D coupling) | Higher (H-H coupling) |
Biological Activity
1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 is a deuterated derivative of a thiazole-containing piperazine compound. Its unique structure suggests potential biological activities that are of interest in medicinal chemistry. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C13D8H7N3S
- Molecular Weight : 253.393 g/mol
- IUPAC Name : 2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-phenyl-1,3-thiazole
- SMILES : [2H]C1([2H])NC([2H])([2H])C([2H])([2H])N(c2nc(cs2)c3ccccc3)C1([2H])[2H]
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly concerning its potential as an anti-infective agent and its interactions with different biological pathways.
1. Anti-Infective Properties
Research indicates that compounds similar to this compound exhibit significant anti-infective properties. For instance, thiazole derivatives have shown effectiveness against various pathogens including bacteria and viruses. The specific activity of this compound against pathogens remains to be fully elucidated but is suggested by its structural analogs.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in pathogen metabolism.
- Cell Cycle Interference : Some derivatives affect cellular processes such as apoptosis and autophagy, which could be relevant in cancer treatment.
Case Study 1: Antiviral Activity
A study on thiazolidinones demonstrated that derivatives with similar structural features to this compound exhibited promising inhibitory activity against HIV reverse transcriptase (RT). The IC50 values for some derivatives were lower than those of established drugs like nevirapine, indicating potential for further development as antiviral agents .
| Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| Compound A | 0.5 | Nevirapine | 0.3 |
| Compound B | 0.02 | - | - |
Case Study 2: Acetylcholinesterase Inhibition
Research on piperazine derivatives has shown that they can act as inhibitors of human acetylcholinesterase (AChE), a critical enzyme in neurotransmission. Virtual screening indicated that certain piperazine derivatives bind effectively at the active site of AChE, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's .
Q & A
Q. What are the recommended synthetic routes for preparing 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8, and what analytical techniques are critical for confirming its purity and structure?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as:
- Step 1 : Nucleophilic substitution or coupling reactions to introduce the thiazole ring. For example, reacting deuterated piperazine with 4-phenyl-1,3-thiazol-2-yl derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .
- Step 2 : Purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) to isolate intermediates .
- Analytical Techniques :
- NMR (¹H, ¹³C, ²H) to confirm deuterium incorporation and structural integrity.
- LC-MS for purity assessment and molecular weight verification .
- TLC (e.g., 1:2 hexane/ethyl acetate) for reaction monitoring .
Q. What safety precautions are necessary when handling deuterated piperazine derivatives in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., P95 masks) if airborne particles are generated .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does deuterium substitution at the piperazine ring influence the compound’s pharmacokinetic properties compared to its non-deuterated counterpart?
- Methodological Answer : Deuteration alters:
- Metabolic Stability : Deuterium’s kinetic isotope effect (KIE) reduces CYP450-mediated oxidation, prolonging half-life. For example, deuterated analogs of phosphodiesterase inhibitors show 2–3x increased metabolic stability in hepatic microsome assays .
- Receptor Binding : Deuterium may subtly modulate hydrogen bonding or steric effects. Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to compare binding affinities .
- Analytical Confirmation : Quantify deuterium incorporation via high-resolution mass spectrometry (HRMS) or ²H NMR .
Q. What strategies can resolve contradictory bioactivity data observed in receptor binding studies involving deuterated piperazine-thiazole hybrids?
- Methodological Answer :
- Data Triangulation :
Validate assays using orthogonal techniques (e.g., radioligand binding vs. functional cAMP assays) .
Replicate studies under standardized conditions (pH, temperature, buffer composition).
- Structural Analysis : Perform X-ray crystallography or molecular docking to identify deuterium-induced conformational changes in receptor-ligand complexes. For example, docking studies on triazole-piperazine hybrids revealed steric clashes in deuterated analogs .
- Statistical Rigor : Apply multivariate analysis (e.g., PCA) to distinguish experimental noise from true deuterium effects .
Q. How can computational modeling be integrated into the design of deuterated analogs to predict metabolic stability and receptor affinity?
- Methodological Answer :
- In Silico Workflow :
QSAR Modeling : Train models on non-deuterated analogs to predict logP, pKa, and CYP450 interactions. Use tools like Schrödinger or MOE .
MD Simulations : Simulate deuterated ligands in explicit solvent to assess conformational flexibility and hydrogen-bonding dynamics (e.g., GROMACS) .
Docking Studies : Compare binding poses of deuterated vs. non-deuterated ligands using Glide or AutoDock Vina .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
